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Compound of Interest

S-2-N-Cbz-Propane-1,2-diamine
Compound Name: _
hydrochloride

Cat. No.: B592081

An In-depth Technical Guide to (S)-Benzyl (1-aminopropan-2-yl)carbamate hydrochloride (CAS
Number: 850033-71-5)

This technical guide provides a comprehensive overview of the chemical compound with CAS
number 850033-71-5, identified as (S)-Benzyl (1-aminopropan-2-yl)carbamate hydrochloride.
This document is intended for researchers, scientists, and drug development professionals,
offering detailed information on its chemical structure, physicochemical properties, a
representative synthetic protocol, and its potential applications as a chiral building block in
medicinal chemistry.

Chemical Structure and Properties

(S)-Benzyl (1-aminopropan-2-yl)carbamate hydrochloride is a chiral diamine derivative. The
presence of a primary amine and a carbamate-protected secondary amine on a propane
backbone makes it a valuable intermediate in the synthesis of more complex molecules,
particularly in the development of pharmaceuticals. The (S)-stereochemistry is crucial for the
specific molecular recognition and biological activity of the final target compounds.

Chemical Structure:
e IUPAC Name: benzyl N-[(1S)-2-amino-1-methylethyl]carbamate hydrochloride
e Molecular Formula: C11H17CIN202[1][2][3]

o Molecular Weight: 244.72 g/mol [3]
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e SMILES: C--INVALID-LINK--CN.[H]CI[3]
Physicochemical Data:

A summary of the key physicochemical properties for (S)-Benzyl (1-aminopropan-2-
yl)carbamate hydrochloride is presented in Table 1.

Property Value Reference
CAS Number 850033-71-5 [2]
Molecular Formula C11H17CIN202 [1112][3]
Molecular Weight 244.72 g/mol [3]
Appearance White to off-white solid

Purity Typically 295% [3]

Soluble in water, methanal,

Solubility d DMSO
an

XTQGLCRZNBCNJH-
InChl Key [3]
FVGYRXGTSA-N

Synthesis of Chiral Diamines: Experimental
Protocol

The synthesis of chiral 1,2-diamines is a critical process in organic chemistry due to their
widespread use as building blocks for pharmaceuticals and chiral ligands. Below is a
representative, detailed experimental protocol for the synthesis of a chiral N-protected diamine,
which can be adapted for the preparation of (S)-Benzyl (1-aminopropan-2-yl)carbamate
hydrochloride. This protocol is based on established methods for the synthesis of similar
compounds.

Objective: To synthesize (S)-Benzyl (1-aminopropan-2-yl)carbamate hydrochloride from a
suitable chiral precursor.

Materials:
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e (S)-N-Boc-1,2-diaminopropane

¢ Benzyl chloroformate (Cbz-Cl)

o Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

e Dichloromethane (DCM) or Tetrahydrofuran (THF)

e Hydrochloric acid (HCI) in diethyl ether or dioxane

e Sodium bicarbonate (NaHCO3s) solution

e Brine (saturated NaCl solution)

o Anhydrous magnesium sulfate (MgSQa) or sodium sulfate (Na2S0a4)

o Standard laboratory glassware and equipment (round-bottom flasks, magnetic stirrer,
separatory funnel, rotary evaporator, etc.)

e Thin-layer chromatography (TLC) plates and visualization reagents (e.g., ninhydrin stain)
Procedure:
o Step 1: Selective N-Protection of the Chiral Diamine

o Dissolve (S)-N-Boc-1,2-diaminopropane (1 equivalent) in anhydrous DCM in a round-
bottom flask under a nitrogen atmosphere.

o Cool the solution to 0 °C using an ice bath.
o Add triethylamine (1.1 equivalents) to the solution.

o Slowly add benzyl chloroformate (1.05 equivalents) dropwise to the stirred solution,
maintaining the temperature at 0 °C.

o Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

o Monitor the reaction progress by TLC.
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o Step 2: Work-up and Purification of the Cbz-Protected Intermediate
o Quench the reaction by adding a saturated aqueous solution of NaHCO:s.
o Transfer the mixture to a separatory funnel and separate the organic layer.
o Wash the organic layer sequentially with water and brine.

o Dry the organic layer over anhydrous MgSOea, filter, and concentrate under reduced
pressure using a rotary evaporator to obtain the crude (S)-Benzyl (1-(tert-
butoxycarbonylamino)propan-2-yl)carbamate.

o If necessary, purify the crude product by flash column chromatography on silica gel.
o Step 3: Deprotection of the Boc Group and Salt Formation

o Dissolve the purified intermediate from Step 2 in a minimal amount of a suitable solvent
such as diethyl ether or ethyl acetate.

o Cool the solution to O °C.

o Slowly add a solution of HCI in diethyl ether or dioxane (typically 2M or 4M, 2-3
equivalents) to the stirred solution.

o A precipitate should form upon addition of the acidic solution.

o Stir the mixture at 0 °C for 1 hour and then at room temperature for 2-4 hours, or until TLC
analysis indicates complete removal of the Boc group.

o Collect the solid precipitate by filtration.
o Wash the solid with cold diethyl ether to remove any non-polar impurities.

o Dry the resulting solid under vacuum to yield (S)-Benzyl (1-aminopropan-2-yl)carbamate
hydrochloride as a white solid.

Characterization:
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The final product should be characterized by standard analytical techniques, such as 'H NMR,
13C NMR, and Mass Spectrometry, to confirm its structure and purity.

Application in Drug Development: A Workflow

Chiral diamines like (S)-Benzyl (1-aminopropan-2-yl)carbamate hydrochloride are key
intermediates in the synthesis of complex, biologically active molecules. Their utility stems from
the ability to introduce a chiral center and a nucleophilic primary amine for further chemical
elaboration. A common application is in the synthesis of kinase inhibitors, where the diamine
fragment can form crucial interactions within the ATP-binding pocket of the enzyme.

The following diagram illustrates a generalized workflow for the utilization of a chiral diamine
building block in the synthesis of a hypothetical kinase inhibitor.

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b592081?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Workflow: Chiral Diamine in Kinase Inhibitor Synthesis
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Caption: Generalized workflow for synthesizing a kinase inhibitor.
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This diagram illustrates how a chiral building block like (S)-Benzyl (1-aminopropan-2-
yl)carbamate hydrochloride is first synthesized and purified. It is then coupled with a
heterocyclic core, a common scaffold in kinase inhibitors. Subsequent chemical modifications
and a final deprotection step yield the target molecule, which is then subjected to biological
evaluation. The results of these assays can inform the design of new analogs in a lead
optimization cycle.

Signaling Pathways and Mechanism of Action

As (S)-Benzyl (1-aminopropan-2-yl)carbamate hydrochloride is primarily a synthetic
intermediate, it does not have a characterized biological activity or a specific signaling pathway
that it modulates directly. Its significance lies in its incorporation into larger molecules that are
designed to interact with specific biological targets.

For instance, a related compound, (S)-methyl (1-aminopropan-2-yl)carbamate hydrochloride, is
a key intermediate in the synthesis of Encorafenib. Encorafenib is a potent inhibitor of the
BRAF kinase, a key component of the MAPK/ERK signaling pathway. Mutations in the BRAF
gene, particularly BRAF V600E, lead to constitutive activation of this pathway, promoting cell
proliferation and survival in certain cancers like melanoma. Encorafenib selectively binds to and
inhibits the mutated BRAF kinase, thereby blocking the downstream signaling cascade and
inhibiting tumor growth.

The following diagram provides a simplified representation of the MAPK/ERK signaling
pathway and the point of intervention for a BRAF inhibitor.
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Simplified MAPK/ERK Signaling Pathway and BRAF Inhibition
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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